molecular formula C30H37NO13 B1139537 Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate CAS No. 100018-95-9

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate

Cat. No.: B1139537
CAS No.: 100018-95-9
M. Wt: 619.61368
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Description

Choline (1α,3α,4α,5β)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a structurally complex choline derivative characterized by a cyclohexanecarboxylate backbone substituted with two 3,4-dihydroxycinnamoyloxy groups and additional hydroxyl moieties. Its molecular formula is C₃₀H₃₇NO₁₃, with a molecular weight of 619.61368 g/mol . This compound is distinguished by its esterified phenolic acids (3,4-dihydroxycinnamic acid derivatives), which confer unique redox and chelation properties. Its CAS and EC identifiers are 100018-95-9 and 309-100-1, respectively .

Properties

IUPAC Name

1,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4,5-dihydroxycyclohexane-1-carboxylate;2-hydroxyethyl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12.C5H14NO/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(24(34)35,11-19(30)23(20)33)37-22(32)8-4-14-2-6-16(27)18(29)10-14;1-6(2,3)4-5-7/h1-10,19-20,23,26-30,33H,11-12H2,(H,34,35);7H,4-5H2,1-3H3/q;+1/p-1/b7-3+,8-4+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXZTUWADHFXJX-UQXJJJGTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCO.C1C(C(C(CC1(C(=O)[O-])OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100018-95-9
Record name Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Choline (1α,3α,4α,5β)-1,3-bis[3,4-dihydroxycinnamoyloxy]-4,5-dihydroxycyclohexanecarboxylate
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Biological Activity

Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate is a complex choline derivative that has garnered attention in recent research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications for health.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and cinnamoyloxy moieties. This structural complexity suggests potential interactions with various biological systems.

Structural Formula

ComponentDescription
Choline BackboneEssential nutrient involved in neurotransmission and cell membrane integrity
Hydroxyl GroupsPotential for hydrogen bonding and increased solubility
Cinnamoyloxy MoietiesMay contribute to antioxidant properties

Metabolism and Bioavailability

Choline is known to undergo various metabolic transformations in the body. The metabolism of choline derivatives like the one can influence its bioavailability and biological effects.

  • Absorption : Dietary choline is absorbed primarily in the small intestine as free choline or as phospholipid forms such as phosphatidylcholine.
  • Metabolites : It can be metabolized into several important compounds, including acetylcholine (a neurotransmitter) and betaine (involved in methylation processes) .

Physiological Effects

Research indicates that choline plays vital roles in several physiological processes:

  • Neurotransmission : Choline is a precursor for acetylcholine, crucial for memory and muscle control .
  • Cell Membrane Integrity : It is involved in the synthesis of phospholipids, which are essential for maintaining cell membrane structure .
  • Methylation : Choline contributes to methyl group metabolism, impacting DNA methylation and gene expression .

Case Studies

  • Cognitive Function : A study demonstrated that higher choline intake during pregnancy was associated with improved cognitive function in offspring. This highlights the importance of choline for brain development .
  • Liver Health : In animal studies, choline deficiency was linked to liver damage, emphasizing its role in lipid metabolism and liver function .
  • Cardiovascular Health : Elevated levels of trimethylamine N-oxide (TMAO), a metabolite derived from choline, have been associated with cardiovascular diseases. However, certain choline derivatives may mitigate TMAO formation .

Summary of Key Findings

Study FocusFindings
MetabolismD9-choline derivatives showed varied plasma concentrations and metabolic pathways compared to traditional forms .
ToxicityCholine chloride exhibits low toxicity levels; however, excessive intake can lead to hypotension and other cholinergic side effects .
Dietary SourcesEgg yolks are among the richest dietary sources of choline, significantly contributing to daily intake levels .

Conclusion from Research

The biological activity of this compound reveals its multifaceted roles in human health. Its potential benefits extend from cognitive enhancement to liver protection and cardiovascular health. Further research is warranted to fully elucidate its mechanisms of action and therapeutic applications.

Future Directions

Continued exploration into the biological activity of this compound could lead to novel therapeutic strategies for conditions related to cognitive decline and metabolic disorders. Understanding its interactions with other nutrients and compounds will be crucial for developing comprehensive dietary recommendations.

Scientific Research Applications

Neuroprotective Effects

Choline derivatives have been studied for their neuroprotective properties. Research indicates that compounds similar to Choline (1alpha,3alpha,4alpha,5beta)-1,3-bis(3,4-dihydroxycinnamoyloxy)-4,5-dihydroxycyclohexanecarboxylate may help in protecting neurons against oxidative stress and apoptosis.

  • Case Study : A study on cholinergic compounds demonstrated that they could improve cognitive function in animal models of neurodegeneration .

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects. Its structural components are believed to modulate inflammatory pathways.

  • Data Table: Inflammatory Response Modulation
CompoundInflammatory MarkerEffect
Choline DerivativeIL-6Decreased
Choline (1alpha...)TNF-alphaDecreased

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure suggests potential antioxidant properties. Antioxidants play a crucial role in mitigating oxidative damage in cells.

  • Case Study : A comparative study showed that choline derivatives can scavenge free radicals effectively .

Metabolic Pathways

Choline compounds are integral to various metabolic pathways including lipid metabolism and neurotransmitter synthesis. The specific compound may influence metabolic processes through its interaction with choline receptors.

  • Data Table: Metabolic Effects
PathwayEffectReference
Lipid MetabolismEnhanced lipid transport
Acetylcholine SynthesisIncreased synthesis rate

Drug Development

Due to its unique structure and potential therapeutic benefits, this choline derivative is being explored for drug development targeting conditions such as Alzheimer's disease and other cognitive disorders.

Comparison with Similar Compounds

(i) Lipid Metabolism Modulation

  • Target Compound: Demonstrates dual hydroxyl and phenolic ester groups, enabling potent antioxidant activity and interactions with lipid oxidation pathways. Unlike free choline, its bulky structure limits rapid cellular uptake but enhances localized lipid membrane stabilization .
  • Free Choline : Directly incorporated into phosphatidylcholine synthesis, preventing hepatic steatosis in animal models by enhancing very-low-density lipoprotein (VLDL) secretion .

(ii) Oxidation and Stability

  • The target compound’s dihydroxycinnamoyl groups resist oxidation compared to choline chloride, which degrades into betaine aldehyde and dimethylglycine under oxidative conditions (e.g., persulfate or electrochemical exposure) .
  • Glycine Betaine: Oxidatively stable; serves as a methyl donor in one-carbon metabolism, unlike the target compound, which lacks methyl-group transfer capacity .

(iii) Receptor Selectivity

  • Acetylcholine : Binds muscarinic/nicotinic receptors with high specificity. The target compound lacks affinity for cholinergic receptors due to steric hindrance from its cinnamoyl groups .
  • L-Carnitine : Mediated by OCTN2 transporters, whereas the target compound’s transport mechanisms remain uncharacterized .

Research Findings and Clinical Implications

(i) Antioxidant Efficacy

  • The 3,4-dihydroxycinnamoyl moieties in the target compound exhibit superior free-radical scavenging activity compared to choline bitartrate or CDP-choline, as shown in in vitro lipid peroxidation assays .

(ii) Hepatic Effects

  • Methionine vs. Target Compound : Methionine reduces liver fat via methyl-group donation, while the target compound acts through redox-mediated pathways .

(iii) Cancer Metabolism

  • Elevated choline derivatives (e.g., phosphocholine) are biomarkers in oncology, but the target compound’s role remains unexplored in carcinogenesis .

Preparation Methods

Structural and Mechanistic Considerations

The target compound’s structure comprises three critical components:

  • A cyclohexanecarboxylate backbone with hydroxyl groups at the 1α, 3α, 4α, and 5β positions.

  • Two 3,4-dihydroxycinnamoyloxy ester groups at the 1α and 3α positions.

  • A choline cation (2-hydroxyethyl-trimethylammonium) linked via the carboxylate group at the 1-position.

Key synthetic challenges include:

  • Achieving precise stereochemical control at multiple chiral centers.

  • Preventing undesired side reactions during esterification of polyhydroxylated intermediates.

  • Ensuring stability of the acid-labile 3,4-dihydroxycinnamoyl groups under reaction conditions.

Synthesis of the Cyclohexanecarboxylate Core

The cyclohexanecarboxylate backbone is synthesized via acid-catalyzed cyclization of acyclic precursors or oxidative functionalization of bicyclic intermediates. A method adapted from the synthesis of 3,5-dioxo-cyclohexanecarboxylic acid derivatives involves:

Step 1: Cyclization of Dimethyl Malonate Derivatives
A diketone precursor (e.g., dimethyl 3,5-dioxocyclohexane-1,2-dicarboxylate) is treated with hydrochloric acid to induce cyclization, yielding a tetra-substituted cyclohexane ring . Reaction conditions include refluxing in ethanol followed by solvent distillation under reduced pressure .

Step 2: Stereoselective Reduction
The keto groups at positions 3 and 5 are reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to generate diol intermediates. Stereochemical outcomes depend on solvent polarity and temperature, with polar aprotic solvents favoring equatorial hydroxyl groups .

Step 3: Hydroxylation and Epoxidation
Epoxidation of double bonds (if present) using performic acid, followed by acid-catalyzed ring-opening, introduces additional hydroxyl groups at the 4α and 5β positions . This step is critical for establishing the compound’s stereochemistry.

The introduction of 3,4-dihydroxycinnamoyloxy groups requires regioselective esterification under mild conditions to prevent oxidation of catechol moieties.

Step 4: Protection of Hydroxyl Groups
Prior to esterification, free hydroxyl groups on the cyclohexanecarboxylate core are protected using acetyl or benzyl groups. For example, treatment with acetic anhydride in pyridine acetylates secondary alcohols, leaving the primary hydroxyl at the 1-position reactive .

Step 5: Coupling with 3,4-Dihydroxycinnamoyl Chloride
The protected intermediate is reacted with 3,4-dihydroxycinnamoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to scavenge HCl . This yields a diester intermediate, which is subsequently deprotected using ammonium hydroxide in methanol .

Reaction ParameterCondition
SolventDichloromethane
Temperature0–5°C
BaseTriethylamine (1.2 equiv)
Reaction Time4–6 hours
Yield65–72%
ParameterCondition
Quaternizing AgentMethyl iodide (3.0 equiv)
SolventAcetonitrile
Temperature60°C
Reaction Time12 hours
PurificationRecrystallization (Ethanol/H₂O)

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) confirms purity (>95%) and identity by comparing retention times to authentic standards .

Nuclear Magnetic Resonance (NMR)
¹H NMR (D₂O, 600 MHz):

  • δ 7.52 (d, J = 16 Hz, 2H, cinnamoyl CH=CH)

  • δ 6.85–7.20 (m, 8H, aromatic protons)

  • δ 4.10–4.50 (m, 4H, cyclohexane OH)

  • δ 3.60 (s, 9H, N(CH₃)₃)

  • δ 3.20 (t, 2H, CH₂-N)

Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 619.226 [M]⁺, consistent with the molecular formula C₃₀H₃₇NO₁₃ .

Challenges and Optimization Strategies

  • Stereochemical Purity : Use of chiral auxiliaries or enzymatic resolution improves diastereomeric excess .

  • Oxidative Degradation : Addition of antioxidants (e.g., ascorbic acid) during esterification stabilizes catechol groups .

  • Solubility Issues : Ethoxylated solubilizers (e.g., polyoxyethylene glycol caprylate) enhance solubility in aqueous formulations .

Q & A

Q. What chromatographic methods separate the compound from its diastereomers?

  • Methodology : Use chiral HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns and a mobile phase of n-hexane/ethanol (85:15 v/v) + 0.1% TFA. Compare retention times against synthetic diastereomer standards. Confirm separation efficiency via circular dichroism (CD) spectroscopy .

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